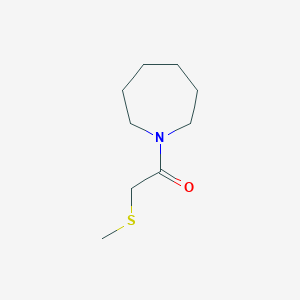
1-(2-Chloro-4-methylphenyl)-3-cyclopropylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-4-methylphenyl)-3-cyclopropylurea, also known as CCPU, is a synthetic compound that has received significant attention in scientific research due to its potential applications in the field of medicine. CCPU is a cyclopropylurea derivative that has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-methylphenyl)-3-cyclopropylurea involves the inhibition of various enzymes and signaling pathways. 1-(2-Chloro-4-methylphenyl)-3-cyclopropylurea has been found to inhibit the activity of protein kinase C (PKC), which plays a crucial role in cell proliferation and survival. 1-(2-Chloro-4-methylphenyl)-3-cyclopropylurea has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. Additionally, 1-(2-Chloro-4-methylphenyl)-3-cyclopropylurea has been found to induce the expression of p53, a tumor suppressor protein that plays a critical role in apoptosis.
Biochemical and Physiological Effects:
1-(2-Chloro-4-methylphenyl)-3-cyclopropylurea has been found to have several biochemical and physiological effects. Studies have shown that 1-(2-Chloro-4-methylphenyl)-3-cyclopropylurea can inhibit the activity of various enzymes, including PKC and cyclooxygenase-2 (COX-2), which are involved in inflammation and cell proliferation. 1-(2-Chloro-4-methylphenyl)-3-cyclopropylurea has also been found to induce the expression of various genes involved in apoptosis and cell cycle arrest. In vivo studies have shown that 1-(2-Chloro-4-methylphenyl)-3-cyclopropylurea can reduce tumor growth in animal models of cancer.
Advantages and Limitations for Lab Experiments
1-(2-Chloro-4-methylphenyl)-3-cyclopropylurea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. 1-(2-Chloro-4-methylphenyl)-3-cyclopropylurea has also been found to have low toxicity, making it a safe compound for in vitro and in vivo studies. However, 1-(2-Chloro-4-methylphenyl)-3-cyclopropylurea has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in animal studies. Additionally, 1-(2-Chloro-4-methylphenyl)-3-cyclopropylurea has a short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the research on 1-(2-Chloro-4-methylphenyl)-3-cyclopropylurea. One potential direction is to study the efficacy of 1-(2-Chloro-4-methylphenyl)-3-cyclopropylurea in combination with other anti-cancer drugs. Studies have shown that combination therapy can improve the efficacy of anti-cancer drugs by targeting multiple signaling pathways. Another potential direction is to study the pharmacokinetics of 1-(2-Chloro-4-methylphenyl)-3-cyclopropylurea in vivo. Understanding the metabolism and distribution of 1-(2-Chloro-4-methylphenyl)-3-cyclopropylurea in the body can help optimize its dosing and administration. Additionally, further studies are needed to understand the mechanism of action of 1-(2-Chloro-4-methylphenyl)-3-cyclopropylurea and its potential applications in the treatment of other diseases, such as inflammatory diseases and neurodegenerative disorders.
Synthesis Methods
1-(2-Chloro-4-methylphenyl)-3-cyclopropylurea can be synthesized using various methods, including the reaction of 2-chloro-4-methylphenyl isocyanate with cyclopropylamine. Another method involves the reaction of 2-chloro-4-methylphenyl isocyanate with cyclopropylcarbonyl chloride in the presence of a base. The yield of 1-(2-Chloro-4-methylphenyl)-3-cyclopropylurea can be improved by optimizing the reaction conditions, such as temperature, time, and solvent.
Scientific Research Applications
1-(2-Chloro-4-methylphenyl)-3-cyclopropylurea has been studied for its potential applications in the field of medicine, particularly in cancer research. Studies have shown that 1-(2-Chloro-4-methylphenyl)-3-cyclopropylurea can inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. 1-(2-Chloro-4-methylphenyl)-3-cyclopropylurea has also been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
1-(2-chloro-4-methylphenyl)-3-cyclopropylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c1-7-2-5-10(9(12)6-7)14-11(15)13-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQNZCGVNBECBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2CC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4-methylphenyl)-3-cyclopropylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[[[Methyl(propan-2-yl)sulfamoyl]amino]methyl]-1,2,3,4-tetrahydronaphthalene](/img/structure/B7512317.png)


![N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B7512334.png)



![3-(2-Chloro-4-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7512352.png)

![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B7512362.png)
![cyclobutyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7512364.png)

![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclobutanecarboxamide](/img/structure/B7512388.png)